molecular formula C13H9ClF4N2O2 B10905843 Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905843
M. Wt: 336.67 g/mol
InChI Key: OWVIJMBJZVTKAA-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 2-chloro-4-fluorobenzyl group at position 1, a trifluoromethyl (CF₃) group at position 3, and a methyl carboxylate at position 4.

Properties

Molecular Formula

C13H9ClF4N2O2

Molecular Weight

336.67 g/mol

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)9-6-20(19-11(9)13(16,17)18)5-7-2-3-8(15)4-10(7)14/h2-4,6H,5H2,1H3

InChI Key

OWVIJMBJZVTKAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production may involve optimization of reaction conditions, purification steps, and yield improvement.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to hydrolysis due to the ester group.

    Common Reagents: Acidic or basic conditions can hydrolyze the ester bond.

    Major Products: Hydrolysis yields the corresponding carboxylic acid and methanol.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.

    Biological Studies: It may act as a modulator of specific cellular pathways.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

    Targets: Investigate its interaction with specific proteins or enzymes.

    Pathways: Explore how it affects cellular processes (e.g., cell signaling, metabolism).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

1-(2-Chloro-4-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1001757-50-1)
  • Molecular Formula : C₁₀H₉N₃FCl
  • Key Differences :
    • Lacks the CF₃ group (position 3) and methyl carboxylate (position 4).
    • Features an amine group at position 3 instead.
  • Implications: Reduced molecular weight (225.65 g/mol vs. ~308.67 g/mol for the target compound). Lower solubility in polar solvents due to the absence of the carboxylate ester. Potential differences in biological activity, as the amine may engage in hydrogen bonding distinct from the CF₃ group.
Methyl 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate (CAS: 2054953-74-9)
  • Molecular Formula : C₁₂H₁₀FN₃O₄
  • Key Differences: Substituted with a 2-fluorobenzyl group (less halogenation) and a nitro (NO₂) group at position 3.
  • Higher molecular weight (279.23 g/mol) due to the nitro group. Nitro derivatives may exhibit different metabolic stability and toxicity profiles.
1-[(2-Fluorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 1006449-72-4)
  • Molecular Formula : C₁₇H₁₃FN₂O
  • Key Differences :
    • Substituted with a phenyl group at position 3 and an aldehyde at position 4.
  • Implications :
    • Aldehyde functionality introduces reactivity toward nucleophiles (e.g., forming Schiff bases), unlike the hydrolytically stable methyl carboxylate.
    • Higher lipophilicity (predicted density: 1.18 g/cm³) due to the phenyl group.

Functional Group Variations

Methyl 1-(4-cyano-1-(4-fluorobenzyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate
  • Key Features: Triazole-pyrazole hybrid with a cyano (CN) group and 4-fluorobenzyl substituent.
  • Implications: Additional nitrogen atoms in the triazole ring may enhance metal coordination or hydrogen bonding.
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde
  • Key Features :
    • Contains a sulfanyl (S-) linker at position 5 and an aldehyde at position 4.
  • Implications :
    • Sulfanyl groups may oxidize to sulfoxides or sulfones, introducing metabolic liabilities.
    • Structural confirmation via X-ray crystallography (R factor = 0.049) highlights precise geometry.

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